molecular formula C19H9BrClN3O3S B14095662 1-(3-Bromophenyl)-7-chloro-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromophenyl)-7-chloro-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14095662
M. Wt: 474.7 g/mol
InChI Key: YSGLTCNYCLCEOS-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-7-chloro-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiadiazole ring, a chromeno-pyrrole core, and various substituents including bromine and chlorine atoms. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-7-chloro-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(3-Bromophenyl)-7-chloro-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-7-chloro-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(3-Bromophenyl)-7-chloro-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features and substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H9BrClN3O3S

Molecular Weight

474.7 g/mol

IUPAC Name

1-(3-bromophenyl)-7-chloro-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C19H9BrClN3O3S/c20-10-3-1-2-9(6-10)15-14-16(25)12-7-11(21)4-5-13(12)27-17(14)18(26)24(15)19-23-22-8-28-19/h1-8,15H

InChI Key

YSGLTCNYCLCEOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C3=C(C(=O)N2C4=NN=CS4)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

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